2-[(4-Fluoronaphthalen-1-yl)carbonyl]benzoic acid
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Overview
Description
2-[(4-Fluoronaphthalen-1-yl)carbonyl]benzoic acid is a chemical compound known for its unique structure and properties It consists of a benzoic acid moiety attached to a naphthalene ring substituted with a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Fluoronaphthalen-1-yl)carbonyl]benzoic acid typically involves the reaction of 4-fluoronaphthalene with a benzoic acid derivative under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and boron reagents . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Fluoronaphthalen-1-yl)carbonyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The fluorine atom on the naphthalene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-[(4-Fluoronaphthalen-1-yl)carbonyl]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(4-Fluoronaphthalen-1-yl)carbonyl]benzoic acid involves its interaction with molecular targets and pathways. The compound’s structure allows it to bind to specific receptors or enzymes, modulating their activity. This can lead to various biological effects, depending on the target and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Fluorophenyl)benzoic acid
- 2-(4-Fluorobenzoyl)benzoic acid
- 2-(4-Fluoronaphthyl)benzoic acid
Uniqueness
2-[(4-Fluoronaphthalen-1-yl)carbonyl]benzoic acid is unique due to the presence of both a fluorinated naphthalene ring and a benzoic acid moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not fulfill.
Properties
CAS No. |
3870-18-6 |
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Molecular Formula |
C18H11FO3 |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
2-(4-fluoronaphthalene-1-carbonyl)benzoic acid |
InChI |
InChI=1S/C18H11FO3/c19-16-10-9-14(11-5-1-2-6-12(11)16)17(20)13-7-3-4-8-15(13)18(21)22/h1-10H,(H,21,22) |
InChI Key |
DSPCPTRDZWFYJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2F)C(=O)C3=CC=CC=C3C(=O)O |
Origin of Product |
United States |
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